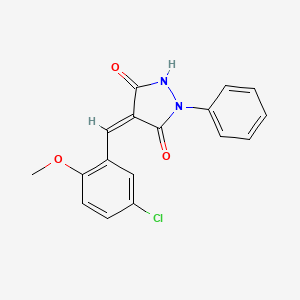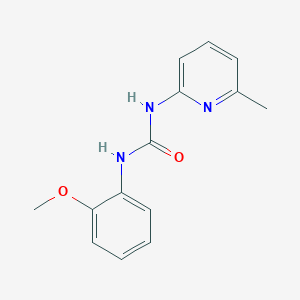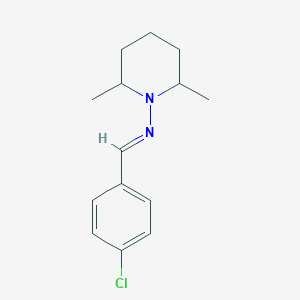
2-(4-chlorophenoxy)-N-cyclopentyl-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves complex reactions, such as the Gewald reaction for synthesizing derivatives with anti-inflammatory and antioxidant activities (Kumar et al., 2008). Another method involves cyclization reactions at specific temperatures to produce key intermediates with high purity and yield (Fan, 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Chlorophenoxy)-N-cyclopentyl-2-methylpropanamide is elucidated using techniques like X-ray diffraction and NMR spectroscopy. For instance, the structural analysis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide provided insights into its optimized geometrical structure and vibrational frequencies, demonstrating the agreement between computed and experimental values (Demir et al., 2016).
Chemical Reactions and Properties
The reactivity and properties of such compounds can be examined through their interaction with various reagents and conditions. For instance, the reaction of N-methyl-6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopentan-1,4'-isoquinoline]-1'-carboxamide with phenoxymethyloxiranes leads to new propanediol derivatives, showcasing the compound's versatile reactivity (Aghekyan et al., 2015).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure are crucial for understanding a compound's behavior under various conditions. The crystal structure and solid-state NMR analysis of derivatives provide valuable information about their stability and potential applications (Temeriusz et al., 2001).
Chemical Properties Analysis
Chemical properties, including reactivity with different chemical groups, stability under various conditions, and the ability to undergo specific reactions, are fundamental for the application and handling of these compounds. The chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines, exemplify the detailed analysis of chemical properties (Hajji et al., 2002).
Mechanism of Action
Target of Action
It shares structural similarities with phenoxy herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-d) and 2-methyl-4-chlorophenoxy acetic acid (mcpa), which are known to mimic the auxin growth hormone indoleacetic acid (iaa) and induce rapid, uncontrolled growth .
Mode of Action
Phenoxy herbicides like 2,4-D and MCPA act by mimicking the auxin growth hormone, leading to rapid, uncontrolled growth . This “growing to death” phenomenon is particularly effective against broad-leaf plants .
Biochemical Pathways
Similar compounds like 2,4-d are known to be metabolized by bacterial strains capable of utilizing them as the sole sources of carbon and energy for growth . The catabolism of these compounds often involves the intermediate 2,4-dichlorophenol .
Pharmacokinetics
A study on similar benzamide derivatives showed that they exhibited an improved pharmacokinetics profile .
Result of Action
One study showed that a similar compound, 2-(4-chlorophenoxy) propionic acid, caused changes in the properties of the clc-1 channel, similar to those found in myotonic mutant channels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-chlorophenoxy)-N-cyclopentyl-2-methylpropanamide. For instance, environmental pollutants have been shown to complex iron through electronegative functional groups containing oxygen, nitrogen, or sulfur, which may impact the action of similar compounds .
Future Directions
The potential applications and future directions for this compound would depend on its properties and effectiveness in its intended use. For example, if it’s intended to be used as a herbicide, future research could focus on its effectiveness against different types of plants, its environmental impact, and potential health effects .
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-cyclopentyl-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-15(2,14(18)17-12-5-3-4-6-12)19-13-9-7-11(16)8-10-13/h7-10,12H,3-6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHIDZAOLFTSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCCC1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-hydroxyethyl)-6,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5806720.png)
![2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]piperidine](/img/structure/B5806725.png)




![methyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5806763.png)
![4'-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5806767.png)

